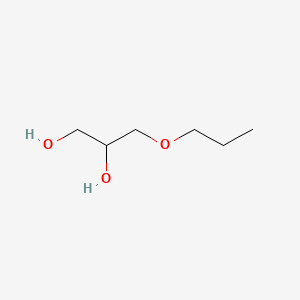

1-O-Propyl-rac-glycerol

Description

The exact mass of the compound 3-Propoxypropane-1,2-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZJXGLCCVMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334020 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-71-4, 52250-41-6 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61940-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxypropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061940714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61940-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV77YE508B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Propyl-rac-glycerol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Propyl-rac-glycerol, also known as 3-propoxy-1,2-propanediol, is a synthetic alkylglycerol that serves as a valuable biochemical reagent and a building block in the synthesis of more complex bioactive molecules. Its structure, featuring a propyl ether linkage at the primary position of the glycerol backbone, imparts unique physicochemical properties that are of interest in various research and development areas, including drug delivery and the study of lipid signaling. This technical guide provides a comprehensive overview of the synthesis of this compound, its key physicochemical properties, and its known biological activities, with a focus on its potential interactions with cellular signaling pathways.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process starting from commercially available (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. This process involves a Williamson ether synthesis followed by acidic deprotection.

Reaction Scheme

The overall synthetic route can be depicted as follows:

-

Step 1: Williamson Ether Synthesis. Solketal is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide, in this case, 1-bromopropane, to form the protected ether, 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane.

-

Step 2: Deprotection. The isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for the synthesis of 1-O-alkyl-rac-glycerols.[1]

Materials:

-

(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Step 1: Synthesis of 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add solketal (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to obtain pure 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane.

Step 2: Synthesis of this compound

-

Dissolve the purified 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane from Step 1 in a mixture of methanol and 2 M aqueous hydrochloric acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the final product can be further purified by silica gel column chromatography.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₃ | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| CAS Number | 61940-71-4 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | Estimated ~220-230 °C at 760 mmHg | |

| Density | Estimated ~1.05-1.10 g/cm³ | |

| Refractive Index | Estimated ~1.44-1.45 | |

| Solubility | Soluble in water, ethanol, methanol |

Note: Estimated values are based on data for analogous compounds such as 3-methoxy-1,2-propanediol.[3][4][5] Experimental determination is recommended for precise values.

Biological Activities and Signaling Pathways

1-O-Alkylglycerols, including this compound, are known to be biologically active compounds.[6][7] Their primary mechanism of action is often attributed to their ability to alter the composition and properties of cell membranes.[6][7]

General Biological Effects

-

Membrane Interaction: As amphiphilic molecules, 1-O-alkylglycerols can insert into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.[8]

-

Precursors for Ether Lipids: These compounds can be metabolized and incorporated into more complex ether phospholipids, which are important components of certain cell membranes and can act as signaling molecules themselves.[8]

-

Cellular Signaling: There is evidence that 1-O-alkylglycerols can influence cellular signaling pathways. They can be converted to 1-O-alkyl-2-acylglycerols, which are analogs of the second messenger diacylglycerol (DAG). These analogs may modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways.[8]

-

Potential Therapeutic Effects: Research on various 1-O-alkylglycerols has suggested potential anti-tumor and immune-stimulating activities.[8][9]

Postulated Interaction with Lipid Signaling

While a specific signaling pathway for this compound has not been elucidated, a general mechanism of action can be proposed based on the known metabolism of 1-O-alkylglycerols. Upon entering the cell, this compound can be acylated to form 1-O-propyl-2-acyl-rac-glycerol. This molecule is an analog of diacylglycerol (DAG), a critical second messenger in the phosphoinositide signaling pathway.

The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate DAG and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. The 1-O-propyl-2-acyl-rac-glycerol may act as a mimetic or an antagonist of DAG, thereby modulating PKC activity and influencing these cellular outcomes.

Visualizations

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of natural 1- O -alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liq ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09217J [pubs.rsc.org]

- 3. 3-Methoxy-1,2-propanediol 98% | 623-39-2 [sigmaaldrich.com]

- 4. 3-Methoxy-1,2-propanediol(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 1,2-Propanediol, 3-methoxy- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1-O-Propyl-rac-glycerol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Propyl-rac-glycerol is a synthetic alkyl ether lipid, a class of molecules known for their diverse biological activities, including roles in membrane structure and cell signaling. While the broader family of ether lipids is the subject of extensive research, specific public domain data on the detailed biological function, mechanism of action, and quantitative effects of this compound are currently limited. This document summarizes the available chemical and structural information and places it within the broader context of ether lipid biology. It is important to note that a comprehensive functional profile with detailed experimental data and signaling pathways for this specific compound is not yet established in the scientific literature.

Introduction to this compound

This compound, also known as 3-propoxy-1,2-propanediol, is a glycerol molecule with a propyl group attached via an ether linkage at the sn-1 position. This structure is analogous to naturally occurring ether lipids, which play crucial roles in various physiological and pathophysiological processes. Ether lipids are characterized by the presence of an ether bond at the sn-1 position of the glycerol backbone, which confers distinct chemical and physical properties compared to the more common ester-linked glycerolipids. These properties include increased stability to chemical and enzymatic degradation, which can influence membrane fluidity, vesicle formation, and signal transduction.

Structure and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 3-propoxy-1,2-propanediol, 1-Glyceryl-propyl ether | [3] |

| CAS Number | 61940-71-4 | [1] |

| Molecular Formula | C₆H₁₄O₃ | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

Structure:

Putative Biological Function and Context

Due to the lack of specific studies on this compound, its function can be hypothesized based on the known roles of other short-chain alkyl glycerol ethers and the broader class of ether lipids.

3.1. Membrane Interactions

The amphipathic nature of this compound, with its polar diol head and nonpolar propyl tail, suggests it can intercalate into cellular membranes. This insertion could locally alter membrane fluidity, curvature, and the function of membrane-associated proteins. The assertion that it "alters cell membrane permeability" aligns with this expected physicochemical behavior.

3.2. Signaling Pathways (Hypothetical)

It is well-established that some ether lipids and their derivatives can act as signaling molecules. For instance, platelet-activating factor (PAF), a potent lipid mediator, is an ether lipid. While there is no direct evidence, it is plausible that this compound or its metabolites could influence signaling cascades. A hypothetical workflow for investigating such effects is presented below.

Caption: Hypothetical workflow for identifying signaling pathways affected by this compound.

3.3. Comparison with Other Alkyl Glycerol Ethers

Research on other alkyl glycerol ethers provides some clues to potential activities. For example, 1-O-Dodecyl-rac-glycerol has been shown to increase autolysin activity in S. faecium, inhibit peptidoglycan synthesis in S. mutans, and induce macrophage activation. These findings highlight the potential for alkyl glycerol ethers to possess antimicrobial and immunomodulatory properties. However, it is critical to note that the length of the alkyl chain significantly influences biological activity, and these functions cannot be directly extrapolated to the propyl derivative.

Experimental Protocols (Exemplary)

Given the absence of published studies utilizing this compound, this section provides generalized, exemplary protocols that could be adapted to investigate its biological effects.

4.1. Cell Permeability Assay (Exemplary)

This protocol describes a general method to test the assertion that this compound alters cell membrane permeability using a fluorescent dye exclusion assay.

Objective: To determine if this compound affects plasma membrane integrity.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Propidium iodide (PI) or SYTOX™ Green solution

-

Positive control (e.g., Triton™ X-100)

-

96-well black, clear-bottom plate

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

On the day of the assay, remove the culture medium and wash the cells gently with PBS.

-

Prepare a working solution of the permeability dye (e.g., PI at 1 µg/mL) in the desired assay buffer (e.g., PBS or serum-free medium).

-

Prepare serial dilutions of this compound in the dye-containing buffer. Include a vehicle control and a positive control (e.g., 0.1% Triton™ X-100).

-

Add the treatment solutions to the respective wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes).

-

Measure the fluorescence intensity using a plate reader (for PI, Ex: ~535 nm, Em: ~617 nm). Alternatively, visualize and quantify fluorescent cells using a microscope.

-

Express the results as a percentage of the fluorescence signal from the positive control.

Caption: Workflow for a cell permeability assay.

Data Presentation

Currently, there is no quantitative data available in the public domain from peer-reviewed studies on this compound to present in a tabular format. Researchers are encouraged to generate and publish such data to advance the understanding of this compound.

Conclusion and Future Directions

This compound is a structurally simple ether lipid available for research purposes. While its biological function remains largely uncharacterized, its structure suggests potential roles in modulating cell membrane properties and possibly influencing cellular signaling. The lack of specific data underscores a significant knowledge gap.

Future research should focus on:

-

Systematically evaluating its effect on the permeability and biophysical properties of artificial and cellular membranes.

-

Screening for effects on various cell types, including cancer cells and immune cells, to identify potential cytotoxic or immunomodulatory activities.

-

Utilizing 'omics' approaches, such as transcriptomics and proteomics, to uncover its mechanism of action in an unbiased manner.

-

Investigating its metabolic fate and potential to be converted into other bioactive lipid species.

The generation of robust, peer-reviewed data is essential to move this compound from a simple biochemical reagent to a tool with well-understood applications in cell biology and potentially, drug development.

References

The Biological Activity of 1-O-Propyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Propyl-rac-glycerol is a synthetic, short-chain alkylglycerol. Alkylglycerols are a class of ether lipids that have garnered significant interest in the scientific community for their diverse biological activities. While extensive research has been conducted on the broader family of alkylglycerols, particularly those with longer alkyl chains derived from natural sources like shark liver oil, specific data on this compound is limited. This technical guide consolidates the known biological activities of alkylglycerols, with a focus on the mechanisms relevant to short-chain analogs like this compound. The primary biological effects of this class of compounds include the inhibition of Protein Kinase C (PKC), modulation of cell proliferation, and activation of the immune system.

This document provides an in-depth overview of these activities, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.

Core Biological Activities

The biological activities of 1-O-alkylglycerols are primarily attributed to their structural similarity to 1,2-diacylglycerol (DAG), a crucial second messenger in various signal transduction pathways. This structural mimicry allows alkylglycerols to act as competitive inhibitors of DAG-dependent enzymes, most notably Protein Kinase C (PKC).

Protein Kinase C (PKC) Inhibition

Alkylglycerols have been demonstrated to be potent inhibitors of Protein Kinase C (PKC) activity in a dose-dependent manner.[1] PKC is a family of serine/threonine kinases that play a critical role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol (DAG) to their C1 domain. Alkyl-linked glycerides, including synthetic analogs, have been shown to inhibit PKC activation stimulated by DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol.[2] This inhibition is believed to be the primary mechanism through which alkylglycerols exert their anti-proliferative effects.[1]

Modulation of Cell Proliferation

A direct consequence of PKC inhibition is the modulation of cell proliferation. Studies have shown that alkylglycerols can induce a decrease in cell proliferation without causing cytotoxic effects.[1] For instance, treatment of preconfluent cultures of Swiss 3T3 cells with alkylglycerol resulted in a slower growth rate and a lower saturation density.[1] This effect was reversible upon removal of the alkylglycerol, indicating a cytostatic rather than cytotoxic mechanism.

Immunomodulatory Effects

Alkylglycerols have also been recognized for their immunostimulatory properties, with a primary action on macrophages.[3] Both natural and synthetic alkylglycerols have been shown to activate macrophages, a key component of the innate immune system. This activation enhances their phagocytic activity and can contribute to an overall boost in the immune response.

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-octyl-sn-glycerol | RPMI-7951 | 13 | [4] |

| 1-O-octyl-sn-glycerol | SK-Mel-5 | >20 | [4] |

| 1-O-octyl-sn-glycerol | SK-Mel-28 | >20 | [4] |

Table 1: Cytotoxicity of a Short-Chain Alkylglycerol on Human Melanoma Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for 1-O-octyl-sn-glycerol against various human melanoma cell lines, indicating its moderate and selective cytotoxic potential.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from standard non-radioactive, ELISA-based methods for measuring PKC activity.

1. Principle: This assay measures the phosphorylation of a specific PKC substrate peptide by the kinase. The phosphorylated substrate is then detected using a phosphospecific antibody, and the signal is quantified. Alkylglycerols are added to the reaction to assess their inhibitory effect on PKC-mediated phosphorylation.

2. Materials:

- Purified Protein Kinase C enzyme (specific isoform of interest)

- PKC Substrate Microtiter Plate (pre-coated with a specific PKC substrate peptide, e.g., KRTLRR)

- Kinase Assay Dilution Buffer

- ATP solution

- Phosphospecific primary antibody (against the phosphorylated substrate)

- HRP-conjugated secondary antibody

- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

- Stop Solution (e.g., 2N H₂SO₄)

- This compound (or other alkylglycerol) stock solution

- Diacylglycerol (DAG) analog (e.g., 1-oleoyl-2-acetyl-sn-glycerol) as a PKC activator

- Wash Buffer (e.g., PBS with 0.05% Tween-20)

- Microplate reader

3. Procedure:

- Preparation of Reagents: Prepare working dilutions of all reagents as required. Dilute the this compound to various concentrations to be tested.

- Pre-incubation: Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature.

- Sample Addition: Aspirate the buffer. Add the test samples (this compound at different concentrations), positive control (PKC activator DAG without inhibitor), and negative control (without enzyme) to the appropriate wells.

- Enzyme Addition: Add the purified PKC enzyme to all wells except the negative control.

- Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

- Incubation: Incubate the plate for 60 minutes at 30°C.

- Washing: Wash the wells three times with 1X Wash Buffer.

- Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

- Washing: Wash the wells three times with 1X Wash Buffer.

- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

- Washing: Wash the wells three times with 1X Wash Buffer.

- Color Development: Add TMB Substrate to each well and incubate at room temperature for 15-30 minutes, or until sufficient color develops.

- Stopping the Reaction: Add Stop Solution to each well.

- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

- Subtract the absorbance of the negative control from all other readings.

- Calculate the percentage of PKC inhibition for each concentration of this compound compared to the positive control (100% activity).

- Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol describes a classic method for assessing cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

1. Principle: Proliferating cells incorporate [³H]-thymidine into their DNA during the S-phase of the cell cycle. The amount of incorporated radioactivity is directly proportional to the rate of cell division.

2. Materials:

- Cell line of interest (e.g., Swiss 3T3 fibroblasts)

- Complete cell culture medium

- 96-well cell culture plates

- This compound stock solution

- [³H]-Thymidine

- Cell harvester

- Glass fiber filters

- Scintillation vials

- Scintillation fluid

- Liquid scintillation counter

3. Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

- Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

- Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

- [³H]-Thymidine Labeling: Add [³H]-thymidine to each well (final concentration typically 0.5-1.0 µCi/well) and incubate for an additional 4-18 hours.

- Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process involves lysing the cells and capturing the DNA on the filters.

- Washing: Wash the filters extensively with PBS and then with ice-cold 5% trichloroacetic acid (TCA) to remove unincorporated [³H]-thymidine.

- Drying: Dry the filters completely.

- Scintillation Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- The data are typically expressed as counts per minute (CPM).

- Calculate the percentage of inhibition of cell proliferation for each concentration of this compound relative to the untreated control.

- Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Macrophage Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound on the phagocytic activity of macrophages.

1. Principle: Activated macrophages exhibit enhanced phagocytosis. This assay measures the uptake of fluorescently labeled particles (e.g., opsonized zymosan or fluorescent beads) by macrophages after treatment with an activating agent.

2. Materials:

- Macrophage cell line (e.g., RAW 264.7) or primary macrophages

- Complete cell culture medium

- 24-well cell culture plates

- This compound stock solution

- Fluorescently labeled particles (e.g., FITC-labeled zymosan)

- Trypan Blue solution

- Phosphate-buffered saline (PBS)

- Fluorescence microscope or flow cytometer

3. Procedure:

- Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.

- Treatment: Treat the macrophages with various concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control.

- Phagocytosis: Add the fluorescently labeled particles to each well and incubate for 1-2 hours to allow for phagocytosis.

- Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed particles.

- Quenching of Extracellular Fluorescence: Add Trypan Blue solution to quench the fluorescence of any particles attached to the outside of the cells.

- Data Acquisition:

- Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Count the number of cells containing fluorescent particles and the number of particles per cell.

- Flow Cytometry: Detach the cells from the plate and analyze the fluorescence intensity of the cell population using a flow cytometer.

4. Data Analysis:

- Calculate the phagocytic index (percentage of cells that have phagocytosed at least one particle) and/or the phagocytic capacity (average number of particles per phagocytosing cell).

- Compare the phagocytic activity of treated cells to that of the untreated control.

Signaling Pathways and Experimental Workflows

PKC Signaling Pathway and Inhibition by Alkylglycerols

The canonical activation of Protein Kinase C (PKC) is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and together with DAG, recruits conventional and novel PKC isoforms to the cell membrane, leading to their activation. Alkylglycerols, being structural analogs of DAG, are thought to compete with DAG for binding to the C1 domain of PKC, thereby preventing its activation.

Experimental Workflow for Assessing PKC Inhibition

The following diagram illustrates the logical flow of an in vitro experiment to determine the inhibitory effect of this compound on Protein Kinase C activity.

Experimental Workflow for Cell Proliferation Assay

This diagram outlines the steps involved in a [³H]-thymidine incorporation assay to measure the effect of this compound on cell proliferation.

Conclusion

This compound, as a member of the alkylglycerol family, is predicted to exhibit significant biological activities, primarily through the inhibition of Protein Kinase C. This mechanism underlies its potential as a modulator of cell proliferation and an immunomodulatory agent. While specific quantitative data for this compound are yet to be established, the information and protocols provided in this guide offer a robust framework for its investigation. Further research is warranted to fully elucidate the therapeutic potential of this and other short-chain alkylglycerols in various pathological conditions, including cancer and immune disorders. The detailed experimental methodologies and pathway diagrams presented here are intended to facilitate these future research endeavors.

References

- 1. "Endogenous Alkylglycerol Functions As a Mediator of Protein Kinase C A" by Fritz G. Buchanan [dc.etsu.edu]

- 2. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-O-Propyl-rac-glycerol: Identification, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Propyl-rac-glycerol, a member of the alkylglycerol class of ether lipids. This document details its chemical identification, plausible synthetic routes, analytical characterization methods, and discusses its potential biological significance in the context of related ether lipids. The information is tailored for professionals in research, and drug development who are interested in the chemistry and potential applications of novel lipid molecules.

Chemical Identification and Properties

This compound, also known by its systematic name 3-propoxypropane-1,2-diol, is a simple ether lipid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61940-71-4 | [1] |

| Molecular Formula | C₆H₁₄O₃ | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

| Synonyms | 3-propoxypropane-1,2-diol, 1-Glyceryl Propyl Ether | [1][3] |

| Appearance | Likely a liquid at room temperature | [4] |

| Solubility | Expected to be miscible with water and polar organic solvents | [4] |

Synthesis of this compound

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

-

Sodium hydride (NaH)

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve solketal in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: Quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the protected 1-O-propyl-solketal.

-

Deprotection: Dissolve the crude protected product in a mixture of THF and aqueous hydrochloric acid. Stir the solution at room temperature until the reaction is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Identification

The structural confirmation of this compound can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on the analysis of similar alkylglycerol compounds.[5]

Expected ¹H NMR Spectral Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (propyl) | ~0.9 | Triplet |

| CH₂ (propyl, middle) | ~1.6 | Sextet |

| O-CH₂ (propyl) | ~3.4 | Triplet |

| O-CH₂ (glycerol) | ~3.5-3.7 | Multiplet |

| CH-OH (glycerol) | ~3.8-4.0 | Multiplet |

| CH₂-OH (glycerol) | ~3.5-3.7 | Multiplet |

| OH | Variable | Broad Singlet |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C H₃ (propyl) | ~10 |

| C H₂ (propyl, middle) | ~22 |

| O-C H₂ (propyl) | ~72 |

| O-C H₂ (glycerol) | ~70 |

| C H-OH (glycerol) | ~71 |

| C H₂-OH (glycerol) | ~64 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The fragmentation of glycerol ethers typically involves cleavage of the C-C bonds of the glycerol backbone and the ether bond.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z = 134 (if detectable)

-

Loss of H₂O: m/z = 116

-

Loss of the propyl group (•C₃H₇): m/z = 91

-

Cleavage of the C1-C2 bond of glycerol: Fragments corresponding to the propyloxymethyl cation (m/z = 75) and the remaining C₂H₅O₂ fragment.

-

Cleavage of the C2-C3 bond of glycerol: Fragments corresponding to the propyloxymethylene-ethenol cation and the hydroxymethyl radical.

Biological Significance and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of alkylglycerols has been the subject of considerable research, revealing a range of biological functions and therapeutic potentials.[6]

Role in Cellular Signaling

Ether lipids, including alkylglycerols, are integral components of cell membranes and are involved in various signaling pathways. They can act as second messengers or precursors to signaling molecules. The presence of the ether linkage makes these lipids resistant to certain lipases, leading to a longer half-life and distinct signaling properties compared to their ester-linked counterparts.

Potential Therapeutic Applications

-

Immunomodulation: Some alkylglycerols have been shown to stimulate the immune system.

-

Anticancer Activity: Certain synthetic ether lipids exhibit cytotoxic effects against cancer cells.

-

Drug Delivery: The ability of some short-chain alkylglycerols to transiently increase the permeability of the blood-brain barrier is being explored for enhanced drug delivery to the brain.[6]

Experimental Workflow for Studying Alkylglycerols

The investigation of novel alkylglycerols like this compound typically follows a structured workflow from synthesis to biological evaluation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for similar short-chain alcohols and glycerol derivatives, the following precautions are recommended.[4][7]

-

General Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

-

Toxicology: Expected to have low acute toxicity. May cause mild skin and eye irritation upon direct contact. Ingestion of large amounts is not recommended. No data is available on long-term toxicological effects.

Disclaimer: This information is for research and development purposes only and should not be used for diagnostic or therapeutic applications. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical.

This technical guide provides a foundational understanding of this compound based on currently available scientific information. Further research is warranted to fully elucidate its specific chemical properties, biological activities, and potential applications in science and medicine.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-O-Propyl-rac-glycerol

Introduction

1-O-Propyl-rac-glycerol belongs to the class of ether lipids, specifically monoalkylglycerols. Ether lipids are characterized by an alkyl chain attached to the glycerol backbone at the sn-1 position via an ether linkage, in contrast to the more common ester linkage found in glycerophospholipids and triglycerides.[1][2] This structural difference confers unique physicochemical properties and biological activities. Ether lipids are integral components of cell membranes and are involved in a variety of cellular processes, including signal transduction and membrane trafficking.[1][3][4] They are found in various tissues, with higher concentrations in the brain, heart, spleen, and immune cells.[1]

Core Putative Mechanisms of Action

Based on the known functions of structurally similar 1-O-alkylglycerols, the mechanism of action of this compound is likely multifaceted, involving incorporation into cellular membranes and modulation of signaling pathways.

1. Modulation of Cell Membrane Properties:

1-O-alkylglycerols can be incorporated into the phospholipids of cell membranes.[5] This incorporation can alter the physical properties of the membrane, such as fluidity and the formation of lipid rafts.[1][3][4] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[1][3][4] By influencing the stability and organization of these rafts, this compound could indirectly modulate the activity of raft-associated signaling proteins.

2. Involvement in Signaling Pathways:

-

Precursor to Bioactive Lipids: 1-O-alkylglycerols are precursors in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory and immune responses.[6][7] The introduction of exogenous 1-O-alkylglycerols can increase the production of lyso-PAF, a key intermediate in PAF synthesis.[7]

-

Modulation of Protein Kinase C (PKC) and Phospholipase C (PLC): Synthetic ether lipid analogs have been shown to inhibit enzymes in signal transduction pathways, such as Protein Kinase C (PKC) and Phospholipase C (PLC).[2]

-

Interaction with MAP Kinase Pathways: Studies on a mixture of 1-O-alkylglycerol ethers from marine sponges have indicated that they can induce cytotoxic effects in cancer cells, and that MAP kinases ERK2 and JNK1 may play a cytoprotective role in the cellular response to this treatment.[8][9]

3. Immunomodulatory and Anti-Cancer Effects:

Natural and synthetic alkylglycerols have demonstrated a range of biological activities, including stimulation of the immune system and anti-tumor effects.[10][11][12] For instance, 1-O-dodecyl-rac-glycerol has been shown to activate mouse peritoneal macrophages ex vivo and increase survival in a murine ascites tumor model.[13] The anti-cancer properties may be linked to their ability to disrupt membrane structure and inhibit signaling pathways crucial for cancer cell proliferation.[2]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes the observed effects of various 1-O-alkylglycerols from the literature to provide a comparative context.

| Compound/Mixture | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| 1-O-dodecyl-rac-glycerol | S. faecium | Not Specified | Increases autolysin activity | [13] |

| 1-O-dodecyl-rac-glycerol | S. mutans | Not Specified | Inhibits peptidoglycan synthesis | [13] |

| 1-O-dodecyl-rac-glycerol | Mouse peritoneal macrophages | 100 ng/animal | Activation of macrophages ex vivo | [13] |

| 1-O-dodecyl-rac-glycerol | Ehrlich murine ascites tumor model | 4 and 8 mg/animal | Increased survival | [13] |

| Natural 1-O-alkylglycerols | Boar spermatozoa | 10 µM | Increased percentage motility and velocity | [7] |

| 1-O-Alkylglycerol Ethers (from Guitarra abbotti) | THP-1, HL-60, HeLa, DLD-1, SNU C4, SK-MEL-28, MDA-MB-231 | Not Specified | Weak cytotoxic activity | [8][9] |

Experimental Protocols

The following are generalized experimental protocols that could be adapted to study the mechanism of action of this compound, based on methodologies used for other 1-O-alkylglycerols.

1. Synthesis of this compound:

A common method for the synthesis of 1-O-alkylglycerols involves the reaction of glycidyl ethers with an acid in the presence of a catalyst.[5]

-

Materials: Glycidyl propyl ether, benzoic acid, ionic liquid (as catalyst).

-

Procedure:

-

Combine glycidyl propyl ether and benzoic acid in a reaction vessel.

-

Add the ionic liquid catalyst.

-

Heat the reaction mixture to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product using column chromatography.

-

2. Cell Viability and Cytotoxicity Assay:

To assess the effect of this compound on cell viability, a standard MTT or similar assay can be used.

-

Materials: Human cancer cell lines (e.g., HeLa, THP-1), cell culture medium, this compound stock solution, MTT reagent, solubilization buffer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3. Analysis of Signaling Pathway Modulation (Western Blotting):

To investigate the effect on specific signaling proteins, Western blotting can be employed.

-

Materials: Cells treated with this compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, primary antibodies (e.g., anti-pERK, anti-pJNK, anti-PKC), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody of interest overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations

Caption: Putative mechanism of this compound.

Caption: General experimental workflow for studying 1-O-alkylglycerols.

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ether lipid - Wikipedia [en.wikipedia.org]

- 3. Structural and functional roles of ether lipids [journal.hep.com.cn]

- 4. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of natural 1- O -alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liq ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09217J [pubs.rsc.org]

- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling [mdpi.com]

- 7. 1-O-alkylglycerols improve boar sperm motility and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 11. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 12. mdpi.com [mdpi.com]

- 13. caymanchem.com [caymanchem.com]

1-O-Propyl-rac-glycerol: A Technical Review of a Bioactive Ether Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Propyl-rac-glycerol, a member of the ether lipid family, holds potential as a bioactive molecule for research and therapeutic development. Ether lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, a structural feature that imparts unique physicochemical properties and biological activities compared to their ester-linked counterparts. This technical guide provides a comprehensive overview of this compound, including its discovery, synthesis, and known biological context. Due to the limited specific data on the propyl variant, this review incorporates information from the broader class of 1-O-alkyl-rac-glycerols to illustrate potential activities and experimental approaches. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a foundational resource for the scientific community.

Introduction to this compound

This compound, also known as 3-propoxypropane-1,2-diol, is a simple ether lipid that is structurally analogous to monoacylglycerols. While the specific discovery of this compound is not well-documented in publicly available literature, the broader class of ether lipids has been a subject of scientific inquiry for decades due to their diverse biological roles. Ether lipids are integral components of cell membranes and are involved in critical cellular processes, including signal transduction and membrane trafficking.[1][2] Synthetic ether lipids and their analogs have garnered significant interest for their potential therapeutic applications, particularly in oncology.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61940-71-4 | [5] |

| Molecular Formula | C₆H₁₄O₃ | [5] |

| Molecular Weight | 134.17 g/mol | [5] |

| Appearance | Liquid | [5] |

| Boiling Point | 117 °C | [5] |

| Synonyms | 3-Propoxypropane-1,2-diol, 1-O-Propylglycerol | [5] |

Synthesis of 1-O-Alkyl-rac-glycerols

The synthesis of 1-O-alkyl-rac-glycerols, including the propyl variant, can be achieved through several chemical routes. A common and efficient method is the reductive alkylation of glycerol. This approach offers high yields and selectivity.

Experimental Protocol: Reductive Alkylation of Glycerol

This protocol is a general method for the synthesis of 1-O-alkyl glycerols and can be adapted for the synthesis of this compound.

Materials:

-

Glycerol

-

Propanal (for this compound synthesis)

-

Palladium on carbon (Pd/C) catalyst (0.5 mol%)

-

Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid)

-

Hydrogen gas (H₂)

-

Solvent (e.g., a suitable alcohol)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, combine glycerol, propanal, Pd/C catalyst, and the Brønsted acid co-catalyst in the chosen solvent.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 10 bar.

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously for a specified time (e.g., 4-8 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Diagram 1: General Workflow for Reductive Alkylation

Caption: A simplified workflow for the synthesis of this compound via reductive alkylation.

Biological Activity and Potential Mechanisms of Action

While specific studies on this compound are scarce, the biological activities of other ether lipids provide a framework for its potential roles. Ether lipids are known to influence membrane fluidity and can be precursors for more complex signaling molecules.[4] Some synthetic ether lipids exhibit anti-cancer properties by inducing apoptosis in tumor cells.[3]

General Biological Roles of Ether Lipids

-

Membrane Structure and Function: Ether lipids can modulate the fluidity and stability of cell membranes, which can impact the function of membrane-bound proteins.[4]

-

Signaling: Some ether lipids can act as second messengers or be precursors to signaling molecules that regulate cellular processes.[4]

-

Anti-tumor Activity: Certain synthetic ether lipids have been shown to have cytotoxic effects on cancer cells, potentially through the disruption of membrane integrity or interference with signaling pathways.[3]

Table 2: Reported Biological Activities of Structurally Related Ether Lipids

| Compound | Biological Activity | Cell Line/Model | Quantitative Data (IC₅₀) | Reference |

| Edelfosine | Induction of apoptosis | Human leukemia cells | ~1-10 µM | [3] (general review) |

| Miltefosine | Anti-leishmanial activity | Leishmania donovani | ~0.1-1 µM | [3] (general review) |

| Batyl alcohol | Hematopoietic stimulant | In vivo (mice) | Not Applicable | (General knowledge) |

Note: This table provides examples for structurally related ether lipids and is for illustrative purposes due to the lack of specific data for this compound.

Potential Signaling Pathways

Ether lipids can influence signaling cascades that are crucial for cell growth, proliferation, and survival. One of the key pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer.[4]

Diagram 2: Hypothetical Involvement of Ether Lipids in the PI3K/Akt Pathway

Caption: Potential modulation of the PI3K/Akt signaling pathway by ether lipids.

Experimental Methods for Studying Ether Lipids

The investigation of ether lipids requires specific analytical techniques for their extraction, separation, and characterization.

Experimental Protocol: Lipid Extraction from Biological Samples

This protocol is a standard method for the extraction of total lipids, including ether lipids, from cells or tissues.

Materials:

-

Biological sample (e.g., cell pellet, homogenized tissue)

-

Chloroform

-

Methanol

-

Water (deionized)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream for solvent evaporation

Procedure (Bligh & Dyer Method):

-

To a glass centrifuge tube containing the biological sample (e.g., 1 mL of cell suspension), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for 1 minute.

-

Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

The dried lipid extract can be reconstituted in a suitable solvent for further analysis (e.g., by mass spectrometry).[6][7]

Diagram 3: Workflow for Lipid Extraction

Caption: A step-by-step workflow for the Bligh & Dyer lipid extraction method.

Conclusion and Future Directions

This compound represents an understudied member of the bioactive ether lipid family. While direct evidence of its biological functions is limited, the broader knowledge of 1-O-alkylglycerols suggests its potential involvement in membrane dynamics and cellular signaling. The synthetic and analytical methods outlined in this guide provide a foundation for future research into the specific properties and therapeutic potential of this compound. Further investigation is warranted to elucidate the precise mechanisms of action of this compound and to explore its utility in drug development, particularly in the context of cancer and other diseases where ether lipid metabolism is dysregulated.

References

- 1. 3-(3-Hydroxypropoxy)propan-1-ol;propane-1,2-diol | C9H22O5 | CID 87660623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[2-(2-Hydroxypropoxy)propoxy]propane-1,2-diol | C9H20O5 | CID 22341877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ether lipids and analogs in experimental cancer therapy. A brief review of the Munich experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Propoxypropane-1,2-diol = 98 GC 61940-71-4 [sigmaaldrich.com]

- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Special procedures | Cyberlipid [cyberlipid.gerli.com]

physical and chemical properties of 1-O-Propyl-rac-glycerol

An In-depth Technical Guide to 1-O-Propyl-rac-glycerol

Introduction

This compound, also known as 3-propoxy-1,2-propanediol, is a glycerol ether that belongs to the broader class of ether lipids. These lipids are characterized by an ether linkage between a fatty alcohol and a glycerol backbone, in contrast to the more common ester linkage found in triglycerides and most phospholipids. While this compound itself is not extensively studied, the class of 1-O-alkylglycerols has garnered significant interest in the scientific community for their diverse biological activities. These activities range from influencing cell membrane properties to modulating critical signaling pathways, making them relevant to researchers in fields such as cell biology, pharmacology, and drug development.[1][2]

This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for synthesis and analysis, and the biological significance of this compound and related short-chain 1-O-alkylglycerols.

Physical and Chemical Properties

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃ | MedChemExpress, ChemicalBook |

| Molecular Weight | 134.17 g/mol | MedChemExpress, ChemicalBook |

| Appearance | Liquid | Sigma-Aldrich |

| Flash Point | 117 °C (242.6 °F) | Sigma-Aldrich |

| Assay | ≥98% (GC) | Sigma-Aldrich |

Properties of Analogous Glycerol Ethers

To provide a more complete picture, the table below lists the measured physical properties of two close structural analogs, 3-ethoxy-1,2-propanediol (the ethyl ether) and 3-allyloxy-1,2-propanediol (the allyl ether). These values can be used to estimate the properties of this compound.

| Property | 3-Ethoxy-1,2-propanediol | 3-Allyloxy-1,2-propanediol |

| Boiling Point | 222 °C (lit.) | 142 °C at 28 mm Hg (lit.) |

| Density | 1.063 g/mL at 25 °C (lit.) | 1.068 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.441 (lit.) | n20/D 1.462 (lit.) |

Source: Sigma-Aldrich, ChemicalBook[3][4][5][6]

Chemical Reactivity and Stability

This compound possesses two primary functional groups that dictate its chemical reactivity: a stable ether linkage and two hydroxyl groups (a primary and a secondary alcohol).

-

Ether Linkage: The C-O-C ether bond is generally stable under neutral, basic, and mild acidic conditions. Cleavage of this bond typically requires harsh conditions, such as strong acids (e.g., HBr or HI).

-

Hydroxyl Groups: The primary and secondary alcohol functionalities can undergo typical alcohol reactions, such as esterification, oxidation, and conversion to alkyl halides. The presence of two hydroxyl groups allows for the formation of cyclic acetals and ketals.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general procedure can be derived from standard organic chemistry techniques for the preparation of glycerol ethers, primarily the Williamson ether synthesis.

Synthesis of this compound (Representative Protocol)

This protocol is based on the Williamson ether synthesis, a common and effective method for preparing ethers.

Reaction Scheme:

Materials:

-

Glycerol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane (Propyl bromide)

-

Dry Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add dry glycerol to a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the glycerol in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium glyceroxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify potential impurities. The mass spectrum is expected to show a molecular ion peak (or fragments corresponding to the loss of water or other small groups) consistent with a molecular weight of 134.17 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the ether oxygen) and the glycerol backbone (a series of multiplets for the CH₂ and CH protons).

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the three carbons of the propyl group and the three carbons of the glycerol backbone.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum will be characterized by a broad O-H stretching band (around 3400 cm⁻¹) from the hydroxyl groups, C-H stretching bands (around 2870-2960 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1100 cm⁻¹).

Biological Activity and Signaling Pathways

The biological effects of this compound are understood primarily through the study of the broader class of 1-O-alkylglycerols. These molecules are not merely structural components but are active participants in cellular processes.

Incorporation into Cell Membranes and Effects on Permeability

1-O-alkylglycerols can be taken up by cells and incorporated into phospholipids, replacing an acyl chain. This alters the composition and physical properties of the cell membrane. One of the notable effects of short-chain 1-O-alkylglycerols is their ability to transiently increase the permeability of the blood-brain barrier, a property that is being explored for enhancing the delivery of therapeutic agents to the central nervous system.[2]

Interference with Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling

1-O-alkylglycerols can modulate signaling pathways that are dependent on the second messenger diacylglycerol (DAG). When incorporated into phospholipids, their hydrolysis by phospholipase C (PLC) generates 1-O-alkyl-2-acyl-glycerol, an analog of DAG. This analog is reported to be an inhibitor of protein kinase C (PKC) activation by DAG.[1] This inhibitory action can affect a multitude of cellular processes regulated by PKC, such as cell proliferation, differentiation, and inflammation. For instance, pretreatment of endothelial cells with 1-O-alkylglycerols has been shown to inhibit the increase in endothelial permeability induced by phorbol esters (which directly activate PKC).

Involvement in Platelet-Activating Factor (PAF) Metabolism

1-O-alkylglycerols are precursors in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, allergic responses, and cell signaling. The synthesis of PAF involves the modification of a 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine molecule. Studies have shown that supplementing cells with 1-O-alkylglycerols can lead to an increased production of lyso-PAF, a direct precursor to PAF. This suggests that this compound could potentially modulate cellular processes that are dependent on PAF signaling.[7]

Representative Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a member of the biologically active class of 1-O-alkylglycerols. While specific data on the propyl derivative is limited, the known properties of its analogs and the well-documented biological activities of short-chain alkylglycerols provide a strong foundation for its study. Its potential to modulate key signaling pathways, such as those involving PKC and PAF, makes it a compound of interest for research in cellular signaling and pharmacology. The experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis and characterization of this compound, enabling further investigation into its specific properties and biological functions.

References

- 1. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR [m.chemicalbook.com]

- 4. 3-Ethoxy-1,2-propanediol (CAS 1874-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Ethoxy-1,2-propanediol [webbook.nist.gov]

- 6. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]

- 7. 1-O-alkylglycerols improve boar sperm motility and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Core Characteristics of 1-O-Propyl-rac-glycerol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of 1-O-Propyl-rac-glycerol. While specific quantitative data for this compound is not extensively available in published literature, this document outlines the fundamental principles of its expected behavior, provides detailed experimental protocols for its characterization, and explores its potential role in biological signaling pathways.

Executive Summary

This compound is a short-chain alkylglycerol, a class of ether lipids that are gaining interest in various research fields for their potential biological activities. Understanding its solubility and stability is paramount for its effective use in experimental settings and for the development of potential therapeutic applications. This guide provides a framework for researchers to determine these critical parameters.

Physicochemical Properties and Expected Solubility Profile

This compound, with its propyl ether linkage to a glycerol backbone, is an amphiphilic molecule. The glycerol moiety confers hydrophilicity, while the propyl group provides a degree of lipophilicity. Its solubility is therefore expected to be intermediate between that of highly polar glycerol and nonpolar lipids.

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Moderately Soluble | The presence of two free hydroxyl groups on the glycerol backbone allows for hydrogen bonding with water. However, the propyl ether group may limit extensive solubility. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Highly Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the polar and nonpolar portions of the molecule. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can solvate the molecule, although perhaps less effectively than protic solvents for the hydroxyl groups. |

| Nonpolar Solvents (e.g., Hexane, Chloroform) | Sparingly Soluble to Insoluble | The dominant polar nature of the glycerol backbone will likely limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, an equilibrium solubility method followed by a suitable analytical technique is recommended.

Materials

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO, hexane)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-ELSD/MS, GC-FID)

Procedure

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent for analysis.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC or GC with a standard curve).

For semi-solid or lipidic excipients, techniques like Differential Scanning Calorimetry (DSC) or Hot Stage Microscopy can be employed to determine saturation solubility.[1][2]

Stability Profile and Degradation Pathways

The ether linkage in this compound is generally more stable to chemical hydrolysis (both acidic and basic) than an ester linkage found in triglycerides and phospholipids.[3] Therefore, significant degradation under typical physiological pH is not expected.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH (Aqueous) | High | The ether bond is resistant to hydrolysis across a wide pH range. |

| Temperature | Moderate to High | Stable at room temperature and physiological temperatures.[4] High temperatures could lead to oxidation or other degradation, though the molecule is saturated. |

| Oxidative Stress | High | As a saturated alkylglycerol, it lacks double bonds that are susceptible to oxidation.[3] |

| Enzymatic | Variable | Susceptibility to enzymatic degradation would depend on the specific enzymes present. Ether lipids can be metabolized by certain cellular enzymes. |

Experimental Protocol for Stability Assessment

A long-term stability study under controlled conditions is necessary to empirically determine the stability of this compound.

Materials

-

Stock solution of this compound in a suitable solvent

-

Aqueous buffers at various pH values (e.g., 4, 7.4, 9)

-

Temperature-controlled incubators/chambers (e.g., 4 °C, 25 °C, 40 °C)

-

Analytical instrumentation (e.g., HPLC-ELSD/MS, GC-FID)

Procedure

-

Prepare solutions of this compound at a known concentration in the selected buffers.

-

Aliquot the solutions into sealed vials for each time point and storage condition.

-

Store the vials under the specified temperature and pH conditions.

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of vials from each storage condition.

-

Analyze the samples for the concentration of the parent compound and the appearance of any degradation products using a validated, stability-indicating analytical method.

-

Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate and half-life.

Potential Biological Role and Signaling Pathways

Ether lipids are integral components of cell membranes and are involved in various signaling pathways.[4][5] While the specific roles of short-chain alkylglycerols like this compound are not well-defined, they are precursors in the biosynthesis of more complex ether lipids.[6] They may also influence signaling cascades, potentially interacting with pathways involving Platelet-Activating Factor (PAF), a potent lipid mediator.[7][8]